molecular formula C10H15N3O3S B12236875 N,N-dimethyl-3-(pyridin-4-yloxy)azetidine-1-sulfonamide

N,N-dimethyl-3-(pyridin-4-yloxy)azetidine-1-sulfonamide

Cat. No.: B12236875
M. Wt: 257.31 g/mol
InChI Key: HNBXMKKOCFRMQL-UHFFFAOYSA-N
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Description

N,N-dimethyl-3-(pyridin-4-yloxy)azetidine-1-sulfonamide is a synthetic organic compound characterized by its unique structure, which includes a pyridine ring, an azetidine ring, and a sulfonamide group. This compound is of interest in various fields of scientific research due to its potential biological and chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N,N-dimethyl-3-(pyridin-4-yloxy)azetidine-1-sulfonamide typically involves the reaction of pyridine derivatives with azetidine and sulfonamide precursors. The reaction conditions often include the use of solvents such as toluene or dichloromethane, and catalysts like palladium or copper complexes to facilitate the coupling reactions .

Industrial Production Methods

Industrial production methods for this compound may involve large-scale batch reactions under controlled temperature and pressure conditions. The use of continuous flow reactors can also enhance the efficiency and yield of the synthesis process .

Chemical Reactions Analysis

Types of Reactions

N,N-dimethyl-3-(pyridin-4-yloxy)azetidine-1-sulfonamide can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include:

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce amines or alcohols .

Scientific Research Applications

N,N-dimethyl-3-(pyridin-4-yloxy)azetidine-1-sulfonamide has a wide range of applications in scientific research, including:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as a bioactive compound with antimicrobial or anticancer properties.

    Medicine: Explored for its potential therapeutic effects in treating various diseases.

    Industry: Utilized in the development of new materials and chemical processes

Mechanism of Action

The mechanism of action of N,N-dimethyl-3-(pyridin-4-yloxy)azetidine-1-sulfonamide involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways can vary depending on the specific application and context .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N,N-dimethyl-3-(pyridin-4-yloxy)azetidine-1-sulfonamide is unique due to its specific structural features, which confer distinct chemical and biological properties. Its combination of a pyridine ring, azetidine ring, and sulfonamide group makes it a versatile compound for various applications .

Properties

Molecular Formula

C10H15N3O3S

Molecular Weight

257.31 g/mol

IUPAC Name

N,N-dimethyl-3-pyridin-4-yloxyazetidine-1-sulfonamide

InChI

InChI=1S/C10H15N3O3S/c1-12(2)17(14,15)13-7-10(8-13)16-9-3-5-11-6-4-9/h3-6,10H,7-8H2,1-2H3

InChI Key

HNBXMKKOCFRMQL-UHFFFAOYSA-N

Canonical SMILES

CN(C)S(=O)(=O)N1CC(C1)OC2=CC=NC=C2

Origin of Product

United States

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